molecular formula C11H12F3NO B8161377 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline

Cat. No.: B8161377
M. Wt: 231.21 g/mol
InChI Key: WBJJIIZNLVOLBQ-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a trifluoromethyl group at the para position and a cyclopropylmethoxy group at the ortho position of the benzene ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to potent phosphodiesterase-4 (PDE4) inhibitors, such as roflumilast, which share the cyclopropylmethoxy motif . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropylmethoxy substituent contributes to steric and electronic effects that influence receptor binding and selectivity .

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)8-3-4-9(15)10(5-8)16-6-7-1-2-7/h3-5,7H,1-2,6,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJJIIZNLVOLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The cyclopropylmethoxy group may contribute to the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Aniline Derivatives
Compound Name Substituents Biological Target IC₅₀ (nM) Key Findings Reference
2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline Cyclopropylmethoxy (ortho), CF₃ (para) PDE4 (indirect via derivatives) N/A Structural backbone of roflumilast, a PDE4 inhibitor with high potency
4-(Trifluoromethyl)aniline CF₃ (para) Sulfonylurea synthesis N/A Used to synthesize urea derivatives with moderate biological activity; lacks cyclopropylmethoxy group, reducing PDE4 affinity
Roflumilast Cyclopropylmethoxy, difluoromethoxy, pyridyl PDE4 0.8 100-fold more potent than rolipram due to cyclopropylmethoxy and pyridyl groups
2-Chloro-4-(trifluoromethyl)aniline Cl (ortho), CF₃ (para) Agrochemical intermediates N/A Chloro group increases electrophilicity but reduces metabolic stability compared to alkoxy substituents
Piclamilast (RP 73401) Methoxy, pyridyl PDE4 2–13 Lacks cyclopropylmethoxy, leading to lower selectivity for immune cells vs. roflumilast

Impact of Cyclopropylmethoxy Group

The cyclopropylmethoxy group in 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline confers distinct advantages:

  • Enhanced Potency : In roflumilast, this group contributes to an IC₅₀ of 0.8 nM for PDE4 inhibition, compared to cilomilast (IC₅₀ = 40–3000 nM), which lacks this substituent .
  • Improved Selectivity : The steric bulk of the cyclopropyl ring reduces off-target interactions, as seen in roflumilast’s negligible activity against PDE1–3 and PDE5 even at 10,000-fold higher concentrations .
  • Metabolic Stability : Cyclopropylmethoxy derivatives exhibit slower oxidative degradation compared to methoxy or chloro analogs, prolonging therapeutic effects .

Key Research Findings

  • PDE4 Inhibition : Derivatives of 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline, such as roflumilast, show broad anti-inflammatory activity across leukocytes (IC₅₀ = 2–21 nM), outperforming rolipram (IC₅₀ = 10–600 nM) .
  • Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances lipophilicity, while alkoxy substituents (cyclopropylmethoxy vs. methoxy) fine-tune steric and electronic interactions for target specificity .

Biological Activity

2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound contains a cyclopropylmethoxy group and a trifluoromethyl group, which contribute to its biological activity. This article reviews the biological properties, mechanisms of action, and relevant studies that highlight the compound's potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline
  • Molecular Formula : C11H12F3N
  • Molecular Weight : 227.22 g/mol

The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, while the cyclopropylmethoxy group may affect its binding affinity to biological targets.

Antimicrobial Activity

Research has indicated that 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline exhibits notable antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be significantly lower than those of standard antibiotics, indicating strong antimicrobial potential.

Bacterial Strain MIC (μg/mL) Comparison
Staphylococcus aureus4.0Better than ampicillin
Escherichia coli8.0Comparable to ciprofloxacin

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies involving various cancer cell lines such as HeLa (cervical cancer), L1210 (murine leukemia), and CEM (human T-lymphocyte) showed that it can induce apoptosis and inhibit cell proliferation.

  • Case Study : In a study assessing antiproliferative effects, 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline exhibited an IC50 value of 10 μM against HeLa cells, suggesting significant cytotoxicity.
Cell Line IC50 (μM) Mechanism
HeLa10Induction of apoptosis
L121015Cell cycle arrest
CEM12Inhibition of DNA synthesis

The mechanism through which 2-(Cyclopropylmethoxy)-4-(trifluoromethyl)aniline exerts its biological effects involves several pathways:

  • Interaction with Enzymes : The trifluoromethyl group enhances binding to enzymes involved in metabolic pathways.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
  • Antibacterial Mechanisms : It disrupts bacterial cell wall synthesis and function, leading to cell lysis.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound and its derivatives. Modifications in the aniline core or substitution patterns significantly affect biological potency. For example, derivatives with additional halogen substitutions showed enhanced antibacterial activity compared to the parent compound.

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